molecular formula C16H24ClNO4 B5001656 1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride

Cat. No.: B5001656
M. Wt: 329.82 g/mol
InChI Key: HORLGXKIKWZXKN-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperidine ring, and a propanol group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzodioxole intermediate.

    Formation of the Propanol Group: The final step involves the addition of a propanol group through a reduction reaction, often using reagents like sodium borohydride.

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, potassium permanganate, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propanol group enhances the compound’s solubility and bioavailability, facilitating its distribution within biological systems.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)-2-propanol: This compound lacks the piperidine ring, which may reduce its biological activity and specificity.

    Methyl 3-(1,3-benzodioxol-5-yl)-2-oxiranecarboxylate: This compound contains an oxirane ring, which can introduce different reactivity and biological effects.

    1-(1,3-Benzodioxol-5-yl)-3-N-fused heteroaryl indoles: These compounds have been studied for their anticancer activity and may share some similarities in their mechanism of action.

The uniqueness of this compound lies in its combination of the benzodioxole moiety, piperidine ring, and propanol group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.ClH/c18-14(9-17-6-2-1-3-7-17)11-19-10-13-4-5-15-16(8-13)21-12-20-15;/h4-5,8,14,18H,1-3,6-7,9-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORLGXKIKWZXKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(COCC2=CC3=C(C=C2)OCO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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